12-oxo-9E-octadecenoic acid

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 12-oxo-9E-octadecenoic acid can be achieved through enzymatic and chemical methods. One common approach involves the use of hydroperoxide lyases, which catalyze the cleavage of hydroperoxides derived from linoleic acid. For instance, recombinant papaya hydroperoxide lyase has been used to convert 13S-hydroperoxyoctadecadienoic acid into this compound under optimized conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalysts and enzyme cascades. A notable method includes the consecutive addition of lipase, lipoxygenase, and hydroperoxide lyase to transform safflower oil into the desired product. This process has been optimized to achieve high yields and efficiency .

化学反応の分析

Types of Reactions

12-oxo-9E-octadecenoic acid undergoes various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids.

Reduction: The double bond and keto group can be reduced to form saturated fatty acids.

Substitution: The keto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols can react with the keto group under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of 12-hydroxy-9E-octadecenoic acid.

Reduction: Formation of 12-hydroxy-9E-octadecenoic acid or fully saturated octadecanoic acid.

Substitution: Formation of 12-alkoxy-9E-octadecenoic acid derivatives.

科学的研究の応用

Chemistry: Used as a precursor for the synthesis of bio-based polymers.

Biology: Investigated for its role in cellular signaling and metabolic regulation.

Medicine: Exhibits cytotoxic activity against cancer cells, making it a potential therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The biological effects of 12-oxo-9E-octadecenoic acid are primarily mediated through its interaction with cellular proteins and enzymes. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cyclin-dependent kinases . Additionally, it can modulate metabolic pathways by activating transient receptor potential vanilloid 1 (TRPV1) and enhancing energy expenditure .

類似化合物との比較

Similar Compounds

9-oxo-10E,12E-octadecadienoic acid: Another fatty acid derivative with similar cytotoxic properties.

10-oxo-12Z-octadecenoic acid: A linoleic acid metabolite with anti-inflammatory effects.

12-oxo-phytodienoic acid: A plant hormone precursor involved in growth and defense responses.

Uniqueness

12-oxo-9E-octadecenoic acid is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to induce apoptosis in cancer cells and modulate metabolic pathways distinguishes it from other similar compounds.

生物活性

12-Oxo-9E-octadecenoic acid (12-oxo-ODA) is a fatty acid derivative that has garnered attention due to its diverse biological activities, particularly in the realms of inflammation, cancer, and metabolic disorders. This article aims to provide a comprehensive overview of the biological activity of 12-oxo-ODA, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

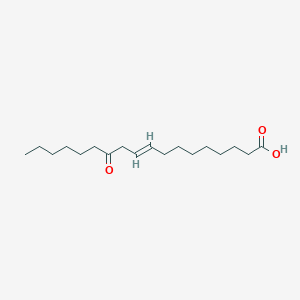

This compound is characterized by a keto group at the 12th carbon of the octadecenoic acid chain. Its structural formula can be represented as follows:

This compound is known for its potential to interact with various biological pathways, making it a subject of interest in pharmacological research.

1. Anti-inflammatory Effects

Research has demonstrated that 12-oxo-ODA exhibits significant anti-inflammatory properties. A study indicated that derivatives of octadecenoic acids can inhibit the production of pro-inflammatory mediators in macrophage cells. Specifically, 12-oxo-ODA was shown to suppress nitric oxide (NO) production and the expression of inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages .

Table 1: Inhibitory Effects of 12-Oxo-ODA on Inflammatory Mediators

| Compound | Inhibitory Effect on NO Production | Cytokine Suppression |

|---|---|---|

| 12-Oxo-ODA | Significant (p < 0.01) | TNF-α, IL-6 |

| Control (DMSO) | None | None |

2. Anticancer Activity

The anticancer potential of 12-oxo-ODA has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and modulation of apoptotic pathways. For example, treatment with 12-oxo-ODA led to increased cytochrome c release and activation of caspases in prostate cancer cells .

Case Study: Induction of Apoptosis in Cancer Cells

A study evaluated the effects of 12-oxo-ODA on LNCaP prostate cancer cells:

- Concentration : 95 μM

- Duration : 24 hours

- Findings : Induced apoptosis marked by caspase activation and downregulation of anti-apoptotic proteins.

3. Metabolic Modulation

Emerging evidence suggests that 12-oxo-ODA may play a role in lipid metabolism regulation. It acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, which is crucial for lipid homeostasis. This activity could potentially mitigate conditions associated with dyslipidemia .

Table 2: Effects of 12-Oxo-ODA on Lipid Metabolism

| Parameter | Effect |

|---|---|

| PPARα Activation | Yes |

| Triglyceride Accumulation | Decreased |

The mechanisms through which 12-oxo-ODA exerts its biological effects include:

- Inhibition of NF-kB Pathway : By suppressing the phosphorylation of IκBα, it prevents the translocation of NF-kB to the nucleus, thereby reducing pro-inflammatory gene expression.

- MAPK Signaling Pathway Modulation : It inhibits the phosphorylation of key MAPK proteins such as JNK and ERK, which are involved in cellular stress responses and inflammation .

- Apoptotic Pathway Activation : Induces mitochondrial apoptosis through cytochrome c release and caspase cascade activation.

特性

IUPAC Name |

(E)-12-oxooctadec-9-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEOVCWNVASAFS-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)C/C=C/CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6629-55-6 | |

| Record name | Elaidic acid, 12-oxo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。